molecular formula C10H19BrO B13077042 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol

1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B13077042
M. Wt: 235.16 g/mol
InChI Key: DGINBOWRNKYVDB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a bromomethyl group and an isopropyl group

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, catalysts (e.g., palladium on carbon).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromomethyl group.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various chemical reactions and interactions with molecular targets .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes .

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-4-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H19BrO/c1-8(2)9-3-5-10(12,7-11)6-4-9/h8-9,12H,3-7H2,1-2H3

InChI Key

DGINBOWRNKYVDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CBr)O

Origin of Product

United States

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